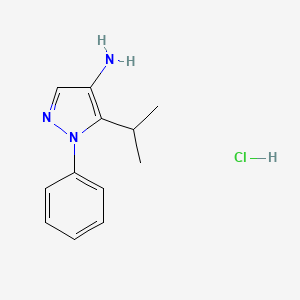

1-phenyl-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride

Description

Properties

IUPAC Name |

1-phenyl-5-propan-2-ylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.ClH/c1-9(2)12-11(13)8-14-15(12)10-6-4-3-5-7-10;/h3-9H,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDSXTIWJXRGBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=NN1C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Substituted Phenyl Hydrazines with Ketones or Aldehydes

- The initial step involves reacting 3-methylphenyl hydrazine with a ketone or aldehyde that contains the isopropyl group or a precursor thereof.

- Common solvents include ethanol or dimethyl sulfoxide (DMSO), with reflux conditions applied to facilitate ring closure and pyrazole formation.

- The reaction conditions are optimized to favor the formation of the 1-phenyl-substituted pyrazole ring with the isopropyl substituent at the 5-position.

Cyclization and Functional Group Transformations

- In some advanced synthetic approaches (as detailed in patent WO2015063709A1), cyclization agents such as phosphorus oxychloride or Lawesson’s reagent are employed to facilitate ring closure and subsequent functionalization.

- For example, a precursor compound bearing protected amine groups undergoes cyclization and deprotection steps to yield the pyrazole amine core.

- The reaction mixture is carefully controlled in terms of temperature (typically between 50°C and 110°C) and pH, with intermediate aqueous washes (using sodium bicarbonate or sodium chloride solutions) to remove impurities.

Salt Formation and Purification

- The free base pyrazole amine is treated with hydrochloric acid to form the hydrochloride salt, enhancing crystallinity and stability.

- Crystallization is typically performed by cooling the reaction mixture gradually from elevated temperatures (around 70°C) to ambient or lower temperatures (0°C to 25°C).

- Washing the solid with solvents such as toluene or isopropyl alcohol at low temperatures (0°C to 5°C) and drying under reduced pressure at moderate temperatures (40°C to 50°C) yields the purified hydrochloride salt.

Experimental Conditions and Yields

| Step | Conditions | Notes | Yield (%) |

|---|---|---|---|

| Condensation (hydrazine + ketone) | Reflux in ethanol or DMSO, 2–4 hours | Moisture-free environment recommended | Not specified |

| Cyclization | Phosphorus oxychloride or Lawesson’s reagent, 50–110°C | Requires careful temperature and pH control | Not specified |

| Aqueous washes | Sodium bicarbonate (60 g in 600 mL water), sodium chloride washes at 50–55°C | Removes impurities, improves purity | N/A |

| Salt formation (HCl treatment) | Addition of HCl at 70°C, stirring for 2–3 hours | Monitored by HPLC for completion | N/A |

| Crystallization and drying | Cooling from 70°C to 0°C, washing with toluene or isopropyl alcohol, drying at 40–50°C under vacuum | Ensures high purity and yield | Up to 90% |

Analytical and Purification Techniques

- Purity and reaction progress are monitored by High-Performance Liquid Chromatography (HPLC).

- Structural confirmation is performed using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

- Thin Layer Chromatography (TLC) with silica gel and solvent systems such as 5% methanol in dichloromethane is used for monitoring intermediates and acylation side products.

- Melting points of intermediates and final products are recorded to confirm identity and purity.

Summary Table of Key Reaction Parameters

| Parameter | Typical Range/Condition | Purpose/Effect |

|---|---|---|

| Solvent | Ethanol, DMSO | Reaction medium for condensation |

| Temperature (condensation) | Reflux (78–120°C depending on solvent) | Drives pyrazole ring formation |

| Cyclization agent | Phosphorus oxychloride, Lawesson’s reagent | Facilitates ring closure and functionalization |

| Washing solutions | Sodium bicarbonate, sodium chloride | Removes acidic and ionic impurities |

| Salt formation | HCl addition at 70°C | Forms stable hydrochloride salt |

| Crystallization temperature | Cooling from 70°C to 0–25°C | Promotes solid formation and purity |

| Drying temperature | 40–50°C under reduced pressure | Removes residual solvents without decomposition |

Chemical Reactions Analysis

Types of Reactions

1-phenyl-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Pyrazole oxides.

Reduction: Hydrazine derivatives.

Substitution: Nitro or halogenated pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Preliminary studies suggest that derivatives of pyrazole compounds exhibit anticancer properties. Research indicates that the pyrazole ring can interact with various biological targets, potentially leading to the development of novel anticancer agents. For instance, compounds with similar structures have shown promise in inhibiting tumor growth in vitro and in vivo models .

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. The compound may modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. Studies have demonstrated that certain pyrazole-based compounds can inhibit the production of pro-inflammatory cytokines .

- Antimicrobial Properties : Some research highlights the antimicrobial potential of pyrazole derivatives against various pathogens. The compound's ability to disrupt microbial cell membranes could be explored for developing new antibiotics or antifungal agents .

Agricultural Science Applications

- Pesticide Development : The unique structure of this compound may allow it to act as a scaffold for designing new pesticides. Pyrazole-based compounds have been studied for their efficacy against agricultural pests, which could lead to more effective pest management solutions .

- Herbicide Formulation : Research indicates that certain pyrazole derivatives can inhibit specific enzymes in plants, suggesting potential use as herbicides. This application could be beneficial in developing environmentally friendly herbicides that target specific weeds without harming crops .

Material Science Applications

- Polymer Chemistry : The compound can be utilized in synthesizing novel polymers with specific properties. Its reactivity may allow it to serve as a monomer or cross-linking agent in polymer formulations, potentially leading to materials with enhanced mechanical and thermal properties .

- Nanotechnology : There is potential for using this compound in nanomaterial synthesis. Its chemical properties could facilitate the formation of nanoparticles or nanocomposites with applications in electronics or drug delivery systems .

Case Study 1: Anticancer Activity

A study published in the journal Bioorganic & Medicinal Chemistry evaluated a series of pyrazole derivatives for their anticancer activity against various cancer cell lines. The study found that compounds similar to this compound exhibited significant cytotoxicity, leading researchers to explore further modifications to enhance efficacy and selectivity .

Case Study 2: Anti-inflammatory Properties

Research conducted by Zhang et al. (2023) investigated the anti-inflammatory effects of pyrazole derivatives in a mouse model of arthritis. The results indicated that these compounds reduced joint inflammation and pain, suggesting their potential as therapeutic agents for inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-phenyl-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Comparative Insights:

Substituent Effects :

- Electron-Withdrawing Groups (e.g., CF₃, Cl) : Improve metabolic stability and electronegativity, critical for receptor-ligand interactions .

- Steric Modifications (e.g., 3-methylphenyl vs. phenyl) : Alter binding pocket compatibility in biological targets .

- Fluorine Incorporation : Enhances bioavailability and membrane permeability due to small atomic radius and high electronegativity .

Synthetic Accessibility :

- Compounds with simple substituents (e.g., isopropyl, methyl) are easier to synthesize via standard cyclocondensation .

- Fluorinated derivatives require specialized reagents (e.g., fluorinated aldehydes) or microwave-assisted protocols .

Applications :

Biological Activity

1-Phenyl-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride is a compound that belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| IUPAC Name | 1-phenyl-5-propan-2-ylpyrazol-4-amine; hydrochloride |

| CAS Number | 1795506-87-4 |

| Molecular Formula | C₁₂H₁₆ClN₃ |

| Molecular Weight | 237.73 g/mol |

This compound is synthesized through methods involving the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, typically under basic conditions .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The specific mechanisms can vary based on the biological context, but common actions include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It can interact with receptors, potentially altering signaling pathways.

Therapeutic Applications

Research has highlighted several potential therapeutic applications for this compound:

- Antimicrobial Activity: Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease treatment .

- Anti-inflammatory Properties: The compound has been explored for its ability to modulate inflammatory responses, which could be beneficial in treating conditions such as arthritis or other inflammatory disorders .

- Cancer Research: Some studies indicate that pyrazole derivatives can inhibit cancer cell proliferation. The specific activity of this compound against various cancer cell lines remains an area of ongoing research .

Case Studies and Experimental Data

Several studies have investigated the biological activity of pyrazole derivatives, including this compound:

- Antimicrobial Studies:

- Inhibition of Cancer Cell Lines:

- Inflammatory Response Modulation:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:

| Compound | Biological Activity | Reference |

|---|---|---|

| 1-Pyridinyl pyrazole | Anticancer | |

| 3-Methyl pyrazole | Antimicrobial | |

| 5-Amino pyrazole derivatives | Anti-inflammatory |

This comparison highlights that while many pyrazole derivatives share similar activities, the specific substitution pattern of this compound may confer unique properties that warrant further investigation.

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 1-phenyl-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride?

Answer:

The synthesis typically involves cyclocondensation of substituted hydrazines with β-ketoesters or β-diketones, followed by functional group modifications. For example:

- Step 1 : Condensation of phenylhydrazine with acetylacetone derivatives forms the pyrazole core.

- Step 2 : Amine functionalization at the 4-position via nucleophilic substitution or reductive amination.

- Step 3 : Hydrochloride salt formation using HCl in anhydrous solvents like ethanol or diethyl ether.

Key intermediates, such as 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chlorides, are generated through oxidation and acylation steps . Reaction conditions (e.g., POCl₃ at 120°C for cyclization) must be optimized to minimize by-products like oxadiazoles .

Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry or protonation state?

Answer:

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is critical:

- Data Collection : High-resolution data (e.g., θ < 25°) at low temperatures (e.g., 173 K) reduces thermal motion artifacts .

- Refinement : Apply restraints for disordered isopropyl or phenyl groups. For protonated amines, validate H positions via Fourier difference maps.

- Validation : Cross-check with spectroscopic data (e.g., NH stretching in IR ~3300 cm⁻¹) to confirm hydrochloride salt formation . Discrepancies in unit cell parameters may indicate polymorphism, requiring alternate space group testing .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm regiochemistry via pyrazole C-H coupling (e.g., δ 6.5–7.5 ppm for aromatic protons). The isopropyl group shows a septet (~2.5 ppm) and doublet (~1.2 ppm) .

- Mass Spectrometry : ESI-MS in positive mode detects [M+H]⁺, with isotopic patterns confirming Cl presence.

- IR Spectroscopy : Identify NH stretches (~3300 cm⁻¹) and amine deformation modes (~1600 cm⁻¹) .

Advanced: How can computational tools like Multiwfn elucidate electronic properties relevant to pharmacological activity?

Answer:

Multiwfn analyzes wavefunction-derived properties:

- Electrostatic Potential (ESP) : Maps surface charges to predict binding sites (e.g., amine group’s positive potential for receptor interactions) .

- Electron Localization Function (ELF) : Identifies regions of high electron density (e.g., pyrazole ring’s aromaticity) influencing reactivity .

- Orbital Composition : Quantifies contributions of N and C atoms in frontier orbitals (HOMO/LUMO) to assess redox behavior . Compare results with experimental UV-Vis spectra (e.g., λmax ~270 nm for π→π* transitions) .

Advanced: How to address contradictory bioactivity results across antimicrobial assays?

Answer:

- Assay Design : Use standardized protocols (e.g., CLSI guidelines) with positive controls (e.g., ciprofloxacin for bacteria).

- Solubility Optimization : Prepare stock solutions in DMSO (<1% v/v) to avoid solvent toxicity. Confirm solubility via dynamic light scattering .

- Dose-Response Analysis : Fit data to Hill plots to calculate IC₅₀ values. Discrepancies may arise from efflux pump activity in Gram-negative strains, requiring adjuvant testing .

Basic: What purification strategies are effective for isolating this hydrochloride salt?

Answer:

- Recrystallization : Use ethanol/water mixtures (8:2 v/v) at 4°C. Monitor pH to prevent free base precipitation.

- Column Chromatography : Employ silica gel with eluents like CH₂Cl₂:MeOH (95:5) + 0.1% NH₄OH to reduce tailing.

- HPLC : Reverse-phase C18 columns with 0.1% TFA in acetonitrile/water gradients improve purity (>98%) .

Advanced: How can reaction by-products (e.g., oxadiazoles) be minimized during synthesis?

Answer:

- Catalyst Screening : Use ZnCl₂ instead of POCl₃ to favor pyrazole over oxadiazole formation .

- Temperature Control : Maintain reaction at 80–90°C; higher temperatures promote cyclodehydration .

- In Situ Monitoring : TLC (hexane:ethyl acetate 3:1) tracks intermediate consumption. Quench reactions at <5% starting material remaining .

Advanced: What strategies validate the compound’s stability under physiological conditions?

Answer:

- Forced Degradation : Expose to pH 1–9 buffers at 37°C for 24h. Analyze via HPLC for decomposition products (e.g., free amine from HCl loss) .

- Plasma Stability : Incubate with human plasma (37°C, 1h). Precipitate proteins with acetonitrile and quantify parent compound via LC-MS .

Basic: How is the hydrochloride salt’s stoichiometry confirmed?

Answer:

- Elemental Analysis : Compare experimental C, H, N, Cl% with theoretical values (e.g., Cl ~11.3% for 1:1 stoichiometry) .

- TGA/DSC : Observe HCl loss as a sharp endotherm (~200°C) corresponding to 1 equivalent .

Advanced: How to resolve discrepancies between computational and experimental dipole moments?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.